Dillapiol

Mycotoxin control Antifungal Food safety

Dillapiol (CAS 484-31-1) is a naturally occurring phenylpropanoid and methylenedioxyphenyl (MDP) compound, most abundantly found in the essential oils of Piper aduncum (up to 90% content). Structurally characterized as a benzodioxole derivative, it possesses a warm, woody, and spicy odor profile.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 484-31-1
Cat. No. B1196416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDillapiol
CAS484-31-1
Synonyms1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene
2-methyl-5-(1-methylethenyl)-1,3-benzodioxole
5-allyl 6,7-dimethoxy 1,3-benzodioxole
dillapiol
dillapiole
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1CC=C)OCO2)OC
InChIInChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3
InChIKeyLIKYNOPXHGPMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dillapiol (CAS 484-31-1) Baseline Overview: A Multifunctional Phenylpropanoid for Research and Industrial Formulation


Dillapiol (CAS 484-31-1) is a naturally occurring phenylpropanoid and methylenedioxyphenyl (MDP) compound, most abundantly found in the essential oils of Piper aduncum (up to 90% content) [1]. Structurally characterized as a benzodioxole derivative, it possesses a warm, woody, and spicy odor profile [2]. Functionally, dillapiol acts as an insecticide synergist comparable to piperonyl butoxide (PBO) via cytochrome P450 enzyme inhibition [3], and has demonstrated specific anti-aflatoxigenic, anti-inflammatory, and antiproliferative activities in various in vitro and in vivo models [4].

Why Dillapiol (CAS 484-31-1) Cannot Be Directly Substituted by Its Closest Phenylpropanoid Congeners


While dillapiol shares the core phenylpropanoid scaffold with apiol and myristicin, their biological profiles diverge significantly, rendering them non-interchangeable in scientific applications. For instance, in the specific inhibition of aflatoxin G1 biosynthesis, dillapiol (IC50 = 0.15 µM) is approximately 1.6-fold and 23-fold more potent than its congeners apiol (IC50 = 0.24 µM) and myristicin (IC50 = 3.5 µM), respectively [1]. Furthermore, unlike the commercially dominant insecticide synergist piperonyl butoxide (PBO), dillapiol exhibits markedly lower intrinsic toxicity to non-target organisms, making it a preferential lead for selective pest management strategies [2]. Such quantitative variations in potency, enzyme inhibition profiles, and safety margins preclude simple substitution and necessitate compound-specific validation [1][2].

Quantitative Differentiation Guide: Dillapiol (CAS 484-31-1) vs. Analogs and Alternatives


Superior Inhibition of Aflatoxin G1 Biosynthesis Compared to Apiol and Myristicin

Dillapiol demonstrates specific and potent inhibition of aflatoxin G1 production in Aspergillus parasiticus, significantly outperforming its structural congeners. It exhibits a 1.6-fold greater potency than apiol and a 23.3-fold greater potency than myristicin [1].

Mycotoxin control Antifungal Food safety

CYP3A4 Inhibition: Baseline Activity and Benchmark for Synthetic Analog Development

Dillapiol serves as a validated baseline for cytochrome P450 3A4 (CYP3A4) inhibition, a key mechanism for insecticide synergism. Its IC50 of 9.2 µM provides a benchmark against which more potent synthetic analogs are compared, with some derivatives exhibiting up to 106-fold greater potency [1]. It is also reported to be a more potent inhibitor than ketoconazole at 23.3 times the concentration [2].

Insecticide synergist Drug metabolism CYP450 inhibition

Lower Intrinsic Toxicity Compared to Piperonyl Butoxide (PBO) in Insect Bioassays

In comparative growth inhibition bioassays with European corn borer (ECB) larvae, dillapiol exhibited the least intrinsic toxicity among a panel of four tested synergists, including PBO [1]. This favorable safety profile is complemented by its demonstrated synergistic efficacy with pyrethrum, where a dillapiol + pyrethrum formulation achieved at least 10-fold higher efficacy than pyrethrum alone against Colorado potato beetle [1].

Ecotoxicology Biopesticide Synergist safety

Antiproliferative Activity Against a Panel of Cancer Cell Lines

Dillapiol exhibits a consistent antiproliferative profile across multiple human cancer cell lines, with IC50 values in the low micromolar range [1]. This quantitative cytotoxicity data provides a baseline for structure-activity relationship (SAR) studies and the development of dillapiol-derived anticancer agents.

Cancer research Cytotoxicity Natural product

Moderate Direct Acaricidal Activity and Synergistic Enzyme Modulation

Dillapiole demonstrates direct acaricidal activity against Amblyomma sculptum tick larvae, with an LC50 of 3.38 mg/mL, which is slightly more potent than the Piper aduncum essential oil from which it is derived (LC50 = 3.49 mg/mL) [1]. Furthermore, its mechanism of action involves the modulation of detoxification enzymes (α-esterase, β-esterase, GST, AChE) in a concentration-dependent manner, suggesting a dual role as both a direct toxicant and a biochemical modulator [1].

Tick control Acaricide Enzyme inhibition

High-Impact Research and Industrial Applications for Dillapiol (CAS 484-31-1)


Development of Next-Generation, Low-Toxicity Insecticide Synergists

Researchers developing alternatives to piperonyl butoxide (PBO) can utilize dillapiol as a natural product lead with proven CYP3A4 inhibitory activity (IC50 = 9.2 µM) and, critically, a superior safety profile characterized by lower intrinsic toxicity in non-target insect models compared to PBO [1]. Its synergistic action with pyrethrum, achieving >10-fold efficacy enhancement, makes it an ideal scaffold for designing bio-rational pesticide formulations for organic farming and resistance management programs [1].

Selective Control of Aflatoxin G1 Contamination in Food and Feed

Dillapiol is uniquely suited for research aimed at selectively mitigating aflatoxin G1 contamination without affecting fungal viability or aflatoxin B1 production. Its high potency (IC50 = 0.15 µM) and 23-fold superiority over myristicin provide a clear quantitative basis for its selection in food safety and mycotoxin control studies [2]. This specificity offers a pathway to reduce the carcinogenic risk of aflatoxin G1 in agricultural commodities.

Antiproliferative Drug Discovery and Lead Optimization

Dillapiol serves as a validated, moderately active antiproliferative agent against a panel of human cancer cell lines, including breast (MDA-MB-231, IC50 = 25 µM; MCF-7, IC50 = 63.1 µM at 72h) and melanoma (SK-MEL-28, IC50 = 27 µM) models [3][4]. This consistent, low-micromolar activity profile establishes dillapiol as a useful reference compound for SAR studies and a starting point for the synthesis of more potent, semi-synthetic anticancer analogues.

Botanical Acaricide Development and Tick Enzyme Studies

Dillapiol's quantifiable acaricidal activity (LC50 = 3.38 mg/mL against A. sculptum) and its demonstrated ability to modulate key detoxification enzymes (GST, esterases, AChE) make it a valuable tool for studying tick physiology and developing targeted acaricides [5]. Its slightly superior potency compared to whole P. aduncum oil confirms its role as the primary active ingredient, enabling the creation of standardized, efficacy-driven formulations for tick control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dillapiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.